Rac1阻害剤W56

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

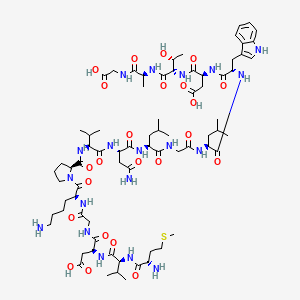

Rac1 Inhibitor W56 is a peptide composed of 45-60 residues of the guanine nucleotide exchange factor recognition and activation site of Rac1. This compound selectively inhibits the interaction between Rac1 and its specific guanine nucleotide exchange factors, such as T-lymphoma invasion and metastasis factor 1 and guanine nucleotide exchange factor-H1 . Rac1 is a small signaling protein belonging to the Rho subfamily of the Ras superfamily, playing a crucial role in various cellular processes, including actin cytoskeleton remodeling, cell migration, and cell cycle progression .

科学的研究の応用

Rac1 Inhibitor W56 has numerous scientific research applications across various fields:

作用機序

Target of Action

The primary target of the Rac1 Inhibitor W56 is the Rac1 protein , a member of the Ras superfamily of small GTPases . This protein functions as an intracellular signal transducer that remodels actin and phosphorylation signaling networks . The Rac1 Inhibitor W56 specifically inhibits the interaction of Rac1 with guanine nucleotide exchange factors (GEFs) TrioN, GEF-H1, and Tiam1 .

Mode of Action

The Rac1 Inhibitor W56 works by inhibiting the interaction of Rac1 with its specific GEFs . This interaction is crucial for the activation of Rac1, which cycles between active GTP-bound and inactive GDP-bound states in response to extracellular signals .

Biochemical Pathways

The Rac1 protein is involved in a variety of cellular functions, including gene expression, endocytosis, and cytoskeletal remodeling . These functions are facilitated through interactions with a wide variety of effector proteins, including kinases and actin regulatory factors . The inhibition of Rac1 by the Rac1 Inhibitor W56 affects these biochemical pathways, leading to changes in the distribution and morphology of synaptic vesicles and in postsynaptic ultrastructure .

Pharmacokinetics

The inhibitor is a peptide containing residues 45-60 of rac1 , suggesting that it may have similar ADME properties to other peptide-based drugs

Result of Action

The inhibition of Rac1 by the Rac1 Inhibitor W56 has been shown to selectively impair spatial working memory following the expression of a genetically encoded Rac1-inhibitor at presynaptic terminals . Longer-term cognitive processes are affected by Rac1 inhibition at postsynaptic sites . These effects are likely due to changes in the distribution and morphology of synaptic vesicles and in postsynaptic ultrastructure following presynaptic Rac1 inhibition .

Action Environment

The action environment of the Rac1 Inhibitor W56 is primarily the intracellular space, where it interacts with the Rac1 protein and its associated GEFs . The efficacy and stability of the inhibitor may be influenced by various environmental factors within the cell, such as pH, temperature, and the presence of other proteins.

生化学分析

Biochemical Properties

Rac1 Inhibitor W56 inhibits the interaction of Rac1 with guanine nucleotide exchange factors TrioN, GEF-H1, and Tiam . These interactions play a crucial role in the biochemical reactions involving Rac1 Inhibitor W56.

Cellular Effects

Rac1 Inhibitor W56 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to impair spatial working memory in mice when expressed at presynaptic terminals . It also affects longer-term cognitive processes when Rac1 is inhibited at postsynaptic sites .

Molecular Mechanism

The molecular mechanism of action of Rac1 Inhibitor W56 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits Rac1 interaction with guanine nucleotide exchange factors TrioN, GEF-H1, and Tiam .

Temporal Effects in Laboratory Settings

The effects of Rac1 Inhibitor W56 change over time in laboratory settings. For example, changes in the distribution and morphology of synaptic vesicles and in postsynaptic ultrastructure have been observed following presynaptic Rac1 inhibition .

準備方法

The synthesis of Rac1 Inhibitor W56 involves a structure-based drug discovery approach that includes virtual library screening and docking using tryptophan 56 as a target of the Rac1 three-dimensional structure . The inhibitor is composed of a Rac1-inhibiting polypeptide fused to a presynaptic protein Synapsin1a . The synthetic route typically involves solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid support. The reaction conditions include the use of coupling reagents, such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, to facilitate peptide bond formation. Industrial production methods may involve large-scale solid-phase peptide synthesis with automated peptide synthesizers to ensure high yield and purity.

化学反応の分析

Rac1 Inhibitor W56 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the sulfide group in the peptide may yield sulfoxides or sulfones, while reduction of disulfide bonds can result in free thiol groups.

類似化合物との比較

Rac1 Inhibitor W56 can be compared with other Rac1 inhibitors, such as NSC23766 and 1A-116:

NSC23766: This compound inhibits Rac1 by targeting the interaction between Rac1 and its guanine nucleotide exchange factors, similar to Rac1 Inhibitor W56.

1A-116: Identified using a structure-based drug discovery approach, 1A-116 also targets tryptophan 56 of Rac1.

Rac1 Inhibitor W56 is unique in its specific inhibition of the interaction between Rac1 and its guanine nucleotide exchange factors, making it a valuable tool for studying Rac1-mediated signaling pathways and developing targeted therapies.

特性

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S,3R)-1-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H117N19O23S/c1-35(2)25-46(64(106)79-33-55(97)84-47(26-36(3)4)66(108)86-48(27-41-31-78-44-18-13-12-17-42(41)44)67(109)87-51(30-57(100)101)69(111)92-61(40(10)94)73(115)82-39(9)62(104)81-34-58(102)103)85-68(110)49(28-53(77)95)88-72(114)60(38(7)8)91-70(112)52-20-16-23-93(52)74(116)45(19-14-15-22-75)83-54(96)32-80-65(107)50(29-56(98)99)89-71(113)59(37(5)6)90-63(105)43(76)21-24-117-11/h12-13,17-18,31,35-40,43,45-52,59-61,78,94H,14-16,19-30,32-34,75-76H2,1-11H3,(H2,77,95)(H,79,106)(H,80,107)(H,81,104)(H,82,115)(H,83,96)(H,84,97)(H,85,110)(H,86,108)(H,87,109)(H,88,114)(H,89,113)(H,90,105)(H,91,112)(H,92,111)(H,98,99)(H,100,101)(H,102,103)/t39-,40+,43-,45-,46-,47-,48-,49-,50-,51-,52-,59-,60-,61-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRORVMNZPUKWEX-YRMQSWGASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H117N19O23S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1672.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B612383.png)